2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid
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Overview
Description
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C12H17NO4S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a sulfamoyl group containing isobutyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chlorides. One common method is the reaction of 2-carboxybenzenesulfonyl chloride with isobutylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion and isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the isobutyl or methyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.
Hydrolysis: The sulfamoyl group can be hydrolyzed under acidic or basic conditions to yield benzoic acid and corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoic acid derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The isobutyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(n-Methylsulfamoyl)benzoic acid: Lacks the isobutyl group, which may affect its binding properties and reactivity.
2-(n-Ethylsulfamoyl)benzoic acid: Contains an ethyl group instead of isobutyl, leading to differences in steric and electronic effects.
2-(n-Propylsulfamoyl)benzoic acid: Has a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid is unique due to the presence of both isobutyl and methyl groups on the sulfamoyl moiety. This combination of substituents can enhance its chemical stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
2-[methyl(2-methylpropyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-13(3)18(16,17)11-7-5-4-6-10(11)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChI Key |
WSHIMVYLLADMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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